5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an acetylaminophenyl group attached to the nicotinic acid core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-acetylaminophenyl, followed by reduction to form the corresponding amine. This intermediate is then subjected to a condensation reaction with a suitable nicotinic acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to optimize reaction times and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines.
Scientific Research Applications
5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The acetylaminophenyl group may enhance its binding affinity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the acetylaminophenyl and hydroxyl groups.
6-Hydroxynicotinic Acid: Similar structure but without the acetylaminophenyl group.
3-Acetylaminophenyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid is unique due to the combination of the acetylaminophenyl and hydroxyl groups attached to the nicotinic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(3-acetamidophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-8(17)16-11-4-2-3-9(5-11)12-6-10(14(19)20)7-15-13(12)18/h2-7H,1H3,(H,15,18)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZNJJNPVQHNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687755 |
Source
|
Record name | 5-(3-Acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-45-1 |
Source
|
Record name | 5-(3-Acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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